2,4-Dimethylfuran-3-carbonyl chloride CAS number
2,4-Dimethylfuran-3-carbonyl chloride CAS number
An In-depth Technical Guide to 2,5-Dimethylfuran-3-carbonyl chloride
A Note on Isomeric Specificity: This guide focuses on 2,5-Dimethylfuran-3-carbonyl chloride (CAS No. 86438-54-8) . It is important to distinguish this from its isomer, 2,4-Dimethylfuran-3-carbonyl chloride, for which significantly less technical data is publicly available. Researchers should confirm the specific isomer required for their application.
Executive Summary
The furan scaffold is a cornerstone in medicinal chemistry, prized for its ability to act as a versatile bioisostere for phenyl rings, which can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1] Within this privileged class of heterocycles, 2,5-Dimethylfuran-3-carbonyl chloride emerges as a highly valuable and reactive intermediate. Its trifunctional nature—a stable furan core, two activating methyl groups, and a highly reactive acyl chloride—makes it an ideal building block for introducing the 2,5-dimethylfuran moiety into complex molecules. This guide provides a comprehensive overview of its synthesis, reactivity, and application, with a focus on protocols and insights relevant to drug development professionals.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical intermediate. The properties of 2,5-Dimethylfuran-3-carbonyl chloride are summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 50990-93-7 | [2] |
| Molecular Formula | C₇H₇ClO₂ | [3] |
| Molecular Weight | 158.58 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [4] |
| Density | 1.19 g/mL at 25 °C | |
| Boiling Point | 203 °C | |
| Refractive Index (n20/D) | 1.507 |
Predicted Spectroscopic Data
Definitive spectroscopic analysis validates the structure and purity of the compound. Based on the known spectra of related furan derivatives and the functional groups present, the following characteristics are expected.[4][5]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃) | Methyl Protons (-CH₃ at C2) | δ ≈ 2.3-2.4 ppm (s, 3H) |
| Methyl Protons (-CH₃ at C5) | δ ≈ 2.5-2.6 ppm (s, 3H) | |
| Furan Proton (-H at C4) | δ ≈ 6.3-6.4 ppm (s, 1H) | |
| ¹³C NMR (CDCl₃) | Methyl Carbon (-CH₃ at C2) | δ ≈ 13-14 ppm |
| Methyl Carbon (-CH₃ at C5) | δ ≈ 14-15 ppm | |
| Furan Carbon (C4) | δ ≈ 107-109 ppm | |
| Furan Carbon (C3) | δ ≈ 115-117 ppm | |
| Furan Carbon (C2) | δ ≈ 151-153 ppm | |
| Furan Carbon (C5) | δ ≈ 158-160 ppm | |
| Carbonyl Carbon (-COCl) | δ ≈ 162-164 ppm | |
| IR Spectroscopy | C=O Stretch (Acyl Chloride) | 1775-1810 cm⁻¹ (strong, characteristic) |
| C-Cl Stretch | 550-730 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 158 (with ³⁵Cl), 160 (with ³⁷Cl) |
| Key Fragment | m/z = 123 ([M-Cl]⁺, Acylium ion) |
Synthesis and Manufacturing Workflow
The synthesis of 2,5-Dimethylfuran-3-carbonyl chloride is most efficiently achieved via a two-stage process starting from the corresponding carboxylic acid, which itself can be synthesized from commercially available precursors.
Caption: Synthesis workflow for 2,5-Dimethylfuran-3-carbonyl chloride.
Detailed Protocol: Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid
This protocol is adapted from established methods for furan-3-carboxylate synthesis.[6][7]
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) and α-acetoxypropionaldehyde (1.1 eq) in benzene, add piperidine acetate (0.1 eq) as a catalyst.
-
Cyclocondensation: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC until the starting materials are consumed.
-
Acid Catalysis: After initial condensation, add a catalytic amount of p-toluenesulfonic acid (0.05 eq) and continue to reflux for an additional 2-3 hours to ensure complete cyclization.[6]
-
Work-up (Ester): Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2,5-dimethylfuran-3-carboxylate.
-
Saponification: Dissolve the crude ester in ethanol and add an aqueous solution of potassium hydroxide (2.0 eq). Heat the mixture to reflux for 2-4 hours.
-
Isolation (Acid): Cool the mixture, remove the ethanol under reduced pressure, and dilute with water. Wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with cold 2M HCl.
-
Final Product: The precipitated 2,5-Dimethylfuran-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Detailed Protocol: Synthesis of 2,5-Dimethylfuran-3-carbonyl chloride
This is a standard procedure for converting carboxylic acids to acyl chlorides.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to vent HCl and SO₂), suspend 2,5-Dimethylfuran-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~3.0-5.0 eq).
-
Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Gently heat the mixture to reflux (approx. 76 °C) using an oil bath. The solid carboxylic acid will slowly dissolve as it is converted to the acyl chloride. The reaction is typically complete within 1-3 hours.
-
Isolation: After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude 2,5-Dimethylfuran-3-carbonyl chloride can be purified by fractional distillation under high vacuum to yield a clear, colorless to pale yellow liquid.
Chemical Reactivity and Synthetic Utility
The utility of 2,5-Dimethylfuran-3-carbonyl chloride lies in the high electrophilicity of its carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This allows for the facile formation of amides, esters, and other derivatives.
Caption: Reactivity of 2,5-Dimethylfuran-3-carbonyl chloride with common nucleophiles.
Protocol: Amide Formation via Acylation of Aniline
This reaction is representative of the key bond-forming reactions used in drug synthesis.
-
Reaction Setup: Dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under a nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,5-Dimethylfuran-3-carbonyl chloride (1.05 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Applications in Research and Drug Development
Substituted furans are key components in a wide array of pharmaceuticals and advanced materials. 2,5-Disubstituted furan compounds are cited as important intermediates for high-performance engineering plastics and as raw materials for pharmaceutical synthesis.[1] The 2,5-dimethylfuran-3-carbonyl chloride moiety serves as a robust scaffold for linking different pharmacophores or for building the core of a new chemical entity.
Caption: Role as a scaffold in medicinal chemistry.
Safety and Handling
Acyl chlorides are reactive and require careful handling.
-
Moisture Sensitivity: 2,5-Dimethylfuran-3-carbonyl chloride reacts exothermically with water and other protic solvents to release corrosive HCl gas. All handling should be performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials like alcohols and amines.
-
Spill & Disposal: Spills should be absorbed with an inert material like sand or vermiculite. The compound should be disposed of by slowly quenching with a suitable alcohol (like isopropanol) before neutralization and disposal according to local regulations.
References
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Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]
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PROCESS FOR THE PREPARATION OF 2-CYANOIMIDAZOLE COMPOUNDS. (2018, February 23). European Patent Office. Retrieved from [Link]
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Furan, 2,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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